3-Bromoisoquinoline

Overview

Description

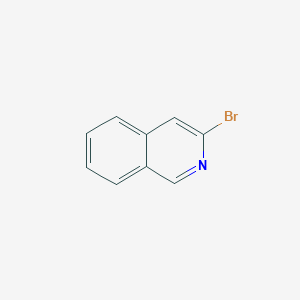

3-Bromoisoquinoline (CAS 34784-02-6) is a heterocyclic aromatic compound with the molecular formula C₉H₆BrN and a molecular weight of 208.06 g/mol. It features a bromine atom at the 3-position of the isoquinoline scaffold, a structural isomer of quinoline. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, to introduce the isoquinoline moiety into complex molecules . Its applications span pharmaceutical intermediates, fluorescent materials, and ligand design for receptor-targeted therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.

Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield isoquinoline.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Hydrogen peroxide in acetic acid, room temperature.

Reduction: Lithium aluminum hydride in ether, room temperature.

Major Products Formed:

Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.

Oxidation: Isoquinoline N-oxide.

Reduction: Isoquinoline.

Scientific Research Applications

Synthesis of 3-Bromoisoquinoline Derivatives

This compound serves as a precursor for various derivatives that exhibit promising pharmacological properties. The synthesis typically involves reactions such as Suzuki coupling, which allows for the introduction of different functional groups at the isoquinoline ring, enhancing its biological activity.

- Methodology :

Biological Activities

The biological activities of this compound derivatives have been extensively studied, revealing their potential in various therapeutic areas:

- Analgesic and Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant analgesic and anti-inflammatory effects. These compounds showed promising results in reducing pain and inflammation in animal models .

- Antimicrobial Activity : Several studies have demonstrated that this compound derivatives possess antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .

- Antioxidant Activity : The antioxidant potential of these compounds has been evaluated using various assays, indicating their ability to scavenge free radicals and protect against oxidative stress .

Case Study 1: Analgesic Activity

A recent study synthesized a series of this compound derivatives and evaluated their analgesic properties using the hot plate test in mice. The results indicated that certain derivatives significantly increased the pain threshold compared to control groups, suggesting their potential as new analgesic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Summary of Findings

The following table summarizes key findings regarding the biological activities of various this compound derivatives:

Mechanism of Action

The mechanism of action of 3-bromoisoquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The binding of these compounds to COX-2 can inhibit its activity, leading to reduced inflammation and pain . Additionally, certain derivatives may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Brominated Isoquinolines

5-Bromoisoquinoline

- Synthesis: Traditional electrophilic bromination of isoquinoline often yields mixtures of isomers. However, optimized methods using bromine in acetic acid produce 5-bromoisoquinoline in high purity and yield (~80%) .

- Reactivity: Less reactive than 3-bromoisoquinoline in Suzuki couplings due to steric and electronic effects. For example, couplings with arylboronic acids require higher temperatures (135°C in DMF) for moderate yields .

- Applications: Primarily used in alkaloid synthesis and as a precursor for nitration reactions (e.g., 5-bromo-8-nitroisoquinoline) .

3-Bromoquinoline (CAS 5332-24-1)

- Structural Difference: A positional isomer where bromine is on the quinoline scaffold (benzopyridine) rather than isoquinoline (benzopyrrole).

- Reactivity: Forms organozinc reagents more slowly than this compound under identical conditions (reflux with Zn/LiCl). Subsequent couplings with aryl iodides yield products in 60–75% efficiency, comparable to this compound .

- Applications : Utilized in metal-catalyzed cross-couplings for drug discovery .

Derivatives with Functional Group Modifications

3-Amino-1-bromoisoquinoline (CAS 13130-79-5)

- Structure: Features an amino group at the 3-position and bromine at the 1-position. Molecular formula: C₉H₇BrN₂.

- Synthesis : Achieved via nucleophilic substitution or reduction of nitro precursors .

- Reactivity: The amino group enhances solubility in polar solvents (e.g., DMSO) and enables further functionalization via diazotization or acylation .

- Applications : Intermediate in antimalarial and kinase inhibitor development .

3-Bromo-1-methoxyisoquinoline (CAS 4876-10-2)

- Structure: Methoxy group at the 1-position alters electron density. Molecular formula: C₁₀H₈BrNO.

- Reactivity : The methoxy group deactivates the ring, reducing reactivity in electrophilic substitutions. However, it stabilizes intermediates in palladium-catalyzed reactions .

- Applications : Explored in ligand design for G-protein-coupled receptors (GPCRs) .

Reactivity in Key Chemical Reactions

Key Findings :

- The bromine atom in this compound enhances oxidative addition kinetics in metal-catalyzed reactions compared to chloro analogues .

- Steric hindrance from substituents (e.g., methoxy) reduces coupling efficiency but improves regioselectivity .

Biological Activity

3-Bromoisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by a bromine atom at the 3-position. This structural feature influences its reactivity and biological interactions. The compound has been synthesized through various methods, including nucleophilic substitution reactions, which yield derivatives with potential therapeutic effects .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, isoquinoline alkaloids have shown promising activity against gastric cancer through inhibition of topoisomerase I, with IC50 values indicating effective cytotoxicity against cancer cell lines . The mechanisms involved include:

- Induction of Apoptosis : Compounds derived from isoquinoline can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Specific derivatives cause G2/M phase arrest, inhibiting cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound Derivative A | MGC-803 | 5.1 | Topoisomerase I inhibition |

| This compound Derivative B | HGC-27 | 7.6 | Apoptosis induction |

Antimicrobial Properties

This compound and its derivatives have shown antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth, suggesting potential as new antimicrobial agents. The specific biological activities include:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is vital for developing treatments for chronic inflammatory diseases.

Case Studies and Research Findings

- Isoquinoline Alkaloids : A review on isoquinoline alkaloids isolated from various plants reported their diverse biological activities, including anti-cancer and anti-inflammatory effects . These findings support the potential therapeutic roles of this compound derivatives.

- Synthesis and Evaluation : In a study evaluating novel derivatives of this compound, several compounds exhibited significant inhibition of carbonic anhydrase isoforms (hCA I and hCA II), which are crucial in various physiological processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromoisoquinoline, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of this compound commonly employs cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, using palladium or copper catalysts. For example, palladium-catalyzed cross-coupling with benzoic acid or pyrrole derivatives has been demonstrated to achieve yields >70% under inert atmospheres . Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), temperature (80–120°C), and solvent polarity (e.g., DMF vs. THF). Kinetic monitoring via TLC or HPLC can identify side reactions (e.g., debromination), enabling real-time adjustments.

Q. How should researchers characterize newly synthesized this compound derivatives to confirm structural identity and purity?

- Methodological Answer : Characterization requires a multi-technique approach:

- Structural Confirmation : ¹H/¹³C NMR to verify bromine substitution patterns and heterocyclic integrity. X-ray crystallography is recommended for unambiguous confirmation if crystals are obtainable .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS to detect residual solvents/byproducts. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

- For known derivatives, compare spectral data with literature; for novel compounds, provide full spectroscopic datasets in supplementary materials .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at position 3 is susceptible to nucleophilic substitution (e.g., with amines or thiols) under mild conditions (50–80°C in polar aprotic solvents like DMSO). Kinetic studies suggest that electron-withdrawing substituents on the isoquinoline ring accelerate substitution rates. Control experiments with competing nucleophiles (e.g., KSCN vs. NaN₃) can elucidate selectivity trends .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity profiles of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

- Systematic Replication : Repeat assays using standardized protocols (e.g., ISO-certified cell lines, fixed concentration ranges) .

- Control for Purity : Re-purify compounds via column chromatography and verify via HPLC before retesting .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states for cross-coupling reactions, predicting regioselectivity and activation energies. Molecular dynamics simulations (e.g., in Schrödinger Suite) assess solvent effects on reaction pathways. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers design experiments to minimize side reactions during functionalization of this compound?

- Methodological Answer :

- Condition Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst, solvent) in a combinatorial matrix.

- In Situ Monitoring : Employ ReactIR or UV-Vis spectroscopy to detect intermediates (e.g., Pd(0) species in cross-coupling) and adjust conditions dynamically .

- Protecting Groups : Introduce temporary protecting groups (e.g., Boc for amines) to block unwanted sites during multi-step syntheses .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound syntheses?

- Methodological Answer : Discrepancies may stem from unaccounted side reactions (e.g., homocoupling) or catalyst deactivation. Steps include:

- Byproduct Identification : LC-MS or GC-MS to detect dimers or decomposed catalysts.

- Catalyst Lifetime Studies : Track Pd leaching via ICP-MS after successive reaction cycles .

- Theoretical Refinement : Adjust computational models to include solvent entropy or non-ideal mixing effects .

Q. Tables for Comparative Analysis

Table 1: Comparison of Synthetic Methods for this compound Derivatives

Table 2: Common Characterization Techniques and Acceptable Error Ranges

| Technique | Parameter Measured | Acceptable Error |

|---|---|---|

| ¹H NMR | Chemical Shift | ±0.05 ppm |

| Elemental Analysis | C, H, N | ±0.4% |

| HPLC | Purity | ≥95% |

Properties

IUPAC Name |

3-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJYXJDEDLXUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348834 | |

| Record name | 3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34784-02-6 | |

| Record name | 3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.